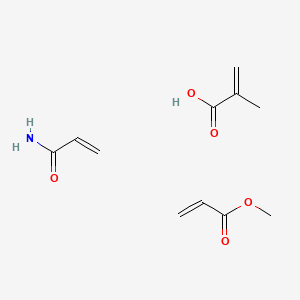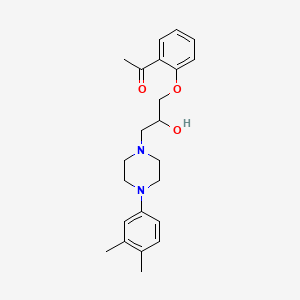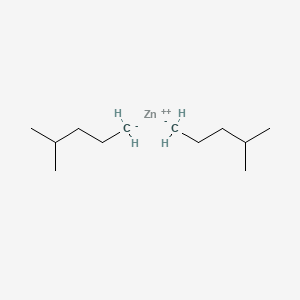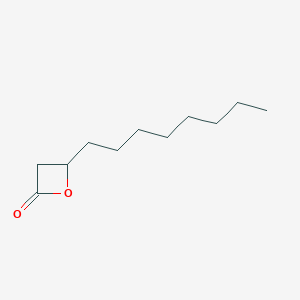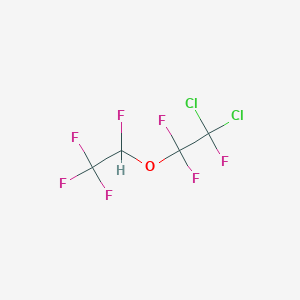
3-Acetyl-4-hydroxynaphthalen-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-hydroxynaphthalen-1-yl acetate is an organic compound with the molecular formula C14H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both acetyl and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxynaphthalen-1-yl acetate typically involves the acetylation of 1,4-dihydroxynaphthalene. One common method includes dissolving 1,4-diacetoxynaphthalene in a boron trifluoride acetic acid complex and heating it under reflux conditions . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-4-hydroxynaphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a quinone derivative.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or acetyl chloride can be used for acetylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Acetyl-4-hydroxynaphthalen-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 3-Acetyl-4-hydroxynaphthalen-1-yl acetate involves its interaction with various molecular targets. The hydroxyl and acetyl groups play crucial roles in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetyl-4-acetoxy-naphthol
- 1-(4-Acetoxy-1-hydroxy-2naphthyl)-ethanone
- 4-Acetoxy-2-acetyl-1-naphthol
Uniqueness
3-Acetyl-4-hydroxynaphthalen-1-yl acetate is unique due to its specific functional groups and their positions on the naphthalene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
40420-47-1 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
(3-acetyl-4-hydroxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H12O4/c1-8(15)12-7-13(18-9(2)16)10-5-3-4-6-11(10)14(12)17/h3-7,17H,1-2H3 |
Clé InChI |
IYBFPDUFVLWLIA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
